2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethanamine

Description

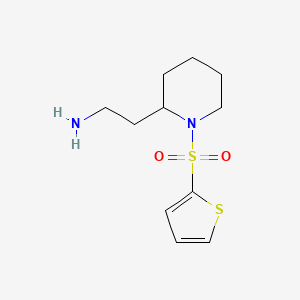

2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethanamine is a synthetic organic compound featuring a piperidine core substituted at the 1-position with a thiophene-2-sulfonyl group and at the 2-position with an ethylamine moiety. The ethylamine side chain may contribute to basicity and interactions with biological targets, such as neurotransmitter receptors.

Properties

IUPAC Name |

2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S2/c12-7-6-10-4-1-2-8-13(10)17(14,15)11-5-3-9-16-11/h3,5,9-10H,1-2,4,6-8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDKNRUFDGPBSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCN)S(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethanamine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.

Introduction of the Thiophene-2-ylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions.

Attachment of the Ethanamine Chain:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethanamine can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.

Substitution: The ethanamine chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Agents : 2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethanamine serves as a building block for synthesizing various potential therapeutic agents. Its derivatives may exhibit significant biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

| Application Area | Potential Activities |

|---|---|

| Antimicrobial | Inhibition of bacterial growth |

| Anticancer | Induction of apoptosis in cancer cells |

| Anti-inflammatory | Modulation of inflammatory pathways |

Biological Studies

Research has indicated that compounds containing thiophene groups often exhibit enhanced biological activity. For instance, derivatives of this compound have been evaluated for their efficacy against various cancer cell lines, demonstrating promising results in inhibiting tumor growth.

Case Study : A study investigated the anticancer properties of thiophene derivatives, including this compound, which showed significant cytotoxicity against human lung cancer (A549) and hepatocellular carcinoma (HepG2) cell lines compared to standard chemotherapeutic agents like cisplatin .

Chemical Research

As a versatile intermediate, this compound plays a crucial role in the synthesis of complex organic molecules. It can participate in various chemical reactions, such as oxidation and reduction processes, leading to the formation of sulfoxides or sulfones.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Sulfoxides, sulfones |

| Reduction | Thiol derivatives |

| Substitution | Various substituted ethanamines |

Mechanism of Action

The mechanism of action of 2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene-2-ylsulfonyl group can enhance binding affinity and specificity towards these targets.

Comparison with Similar Compounds

2-(5-(Piperidin-1-ylsulfonyl)thiophen-2-yl)ethanamine

- Structure : Thiophene ring with a sulfonyl-piperidine group at the 5-position and ethylamine at the 2-position.

- Key Differences : Substitution pattern on the thiophene (sulfonyl-piperidine at position 5 vs. 2 in the target compound) alters spatial orientation and electronic distribution.

- Properties : Molecular formula C₁₁H₁₈N₂O₂S₂; stored as a powder at room temperature. Likely exhibits moderate water solubility due to the sulfonamide group .

- Pharmacology : Structural similarity suggests possible 5-HT receptor interactions, but positional differences may affect binding affinity and selectivity compared to the target compound.

2-(1-(Methylsulfonyl)piperidin-2-yl)ethanamine Hydrochloride

- Structure : Piperidine substituted with methylsulfonyl at position 1 and ethylamine at position 2.

- Key Differences : Replacement of thiophene-sulfonyl with methylsulfonyl reduces aromaticity and lipophilicity.

- Properties: Molecular formula C₈H₁₉ClN₂O₂S (MW: 242.77); hydrochloride salt improves solubility.

2C-T-7 (2,5-Dimethoxy-4-(n-propylthio)phenethylamine)

- Structure : Phenethylamine with methoxy and propylthio groups on the phenyl ring.

- Key Differences : Lacks piperidine and sulfonamide; thiophene is replaced with a propylthio substituent.

- Pharmacology: A 5-HT₂A/2C receptor agonist with hallucinogenic properties. The absence of a piperidine ring in 2C-T-7 likely reduces steric hindrance, enhancing receptor binding compared to the target compound .

25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine)

- Structure : Phenethylamine derivative with a methoxybenzyl group on the amine.

- Key Differences : The NBOMe series features an N-benzyl substitution, markedly increasing 5-HT₂A affinity. The target compound’s piperidine-sulfonyl group may confer distinct pharmacokinetic properties, such as prolonged half-life or altered metabolism .

Structural and Functional Analysis

Structural Features Influencing Bioactivity

- Ethylamine Side Chain: May mimic endogenous neurotransmitters (e.g., dopamine, serotonin), enabling receptor modulation.

Comparative Data Table

Biological Activity

2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethanamine, identified by its CAS number 934107-83-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 246.34 g/mol. The compound features a piperidine ring substituted with a thiophene sulfonyl group, which is critical for its biological activity.

Antitumor Activity

Recent studies have shown that derivatives of thiophene-containing compounds exhibit significant antitumor activity. For instance, compounds similar to this compound have been evaluated for their ability to inhibit various cancer cell lines.

A notable study highlighted the effectiveness of related thiophene derivatives against BRAF(V600E) mutations, which are prevalent in melanoma. These derivatives demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects on tumor cell proliferation .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been investigated. In vitro assays showed that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may act as a modulator of the inflammatory response, potentially useful in treating conditions like rheumatoid arthritis or inflammatory bowel disease .

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have been documented extensively. For example, related compounds have shown activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the efficacy of thiophene-based compounds. Modifications on the piperidine ring or the sulfonyl group can significantly influence their biological activity. For instance:

- Substitutions on the thiophene ring may enhance interaction with target proteins.

- Alterations in the piperidine structure can affect pharmacokinetics and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.